Cas no 1355228-99-7 (1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one)
1355228-99-7 structure
Product Name:1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
Numero CAS:1355228-99-7
MF:C9H12N2O2
MW:180.203782081604
CID:5694280
PubChem ID:56949783
Update Time:2025-05-19
1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(4-hydroxy-1-cyclobutyl-1H-pyrazol-3-yl)ethanone
- SCHEMBL1144903
- 1355228-99-7
- 1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
- EN300-803836
- PGLJJTKIBMMXPK-UHFFFAOYSA-N
- Ethanone, 1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)-
- 1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1 -one
-
- Inchi: 1S/C9H12N2O2/c1-6(12)9-8(13)5-11(10-9)7-3-2-4-7/h5,7,13H,2-4H2,1H3
- Chiave InChI: PGLJJTKIBMMXPK-UHFFFAOYSA-N
- Sorrisi: OC1C(C(C)=O)=NN(C=1)C1CCC1
Proprietà calcolate
- Massa esatta: 180.089877630g/mol
- Massa monoisotopica: 180.089877630g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 216
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Superficie polare topologica: 55.1Ų
Proprietà sperimentali
- Densità: 1.39±0.1 g/cm3(Predicted)
- Punto di ebollizione: 328.3±22.0 °C(Predicted)
- pka: 9.38±0.19(Predicted)
1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-803836-1.0g |
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one |
1355228-99-7 | 95% | 1.0g |
$2475.0 | 2024-05-21 | |
| 1PlusChem | 1P01DT4E-50mg |
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one |
1355228-99-7 | 95% | 50mg |
$877.00 | 2023-12-22 | |
| 1PlusChem | 1P01DT4E-100mg |
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one |
1355228-99-7 | 95% | 100mg |
$1124.00 | 2023-12-22 | |
| 1PlusChem | 1P01DT4E-250mg |
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one |
1355228-99-7 | 95% | 250mg |
$1576.00 | 2023-12-22 | |
| 1PlusChem | 1P01DT4E-500mg |
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one |
1355228-99-7 | 95% | 500mg |
$2449.00 | 2023-12-22 | |
| 1PlusChem | 1P01DT4E-1g |
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one |
1355228-99-7 | 95% | 1g |
$3121.00 | 2023-12-22 | |
| 1PlusChem | 1P01DT4E-2.5g |
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one |
1355228-99-7 | 95% | 2.5g |
$6058.00 | 2023-12-22 | |
| 1PlusChem | 1P01DT4E-5g |
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one |
1355228-99-7 | 95% | 5g |
$8934.00 | 2023-12-22 | |
| 1PlusChem | 1P01DT4E-10g |
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one |
1355228-99-7 | 95% | 10g |
$13217.00 | 2023-12-22 | |
| Enamine | EN300-803836-0.05g |
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one |
1355228-99-7 | 95% | 0.05g |
$659.0 | 2024-05-21 |
1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one Letteratura correlata
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
1355228-99-7 (1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti